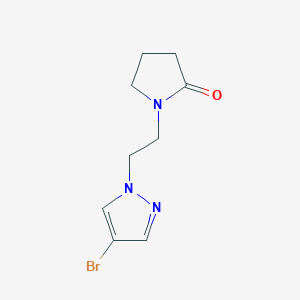

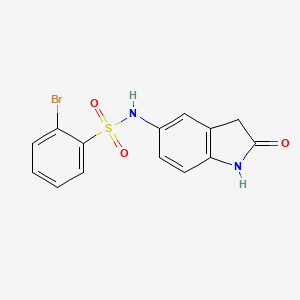

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one

説明

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BPEP and has a molecular weight of 292.18 g/mol. BPEP is a pyrrolidinone derivative that has been extensively studied for its pharmacological properties and potential therapeutic applications.

科学的研究の応用

Medicinal Chemistry and Drug Discovery

Pyrazoles, including our compound of interest, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. The pyrazole scaffold can be modified to create novel derivatives with specific pharmacological properties. For instance, modifications at the 4-position of the pyrazole ring can lead to compounds with anti-inflammatory, antiviral, or anticancer properties .

Green Synthesis

Interest in sustainable chemistry has led to the development of green synthetic methods. Pyrazoles can be synthesized using environmentally friendly approaches, such as microwave-assisted reactions or solvent-free conditions. Researchers explore these methods to reduce environmental impact and improve efficiency .

Antioxidant Potential

Certain pyrazole derivatives, including those containing imidazole moieties, exhibit antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers evaluate their potential as therapeutic agents for conditions related to oxidative stress .

作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets .

Mode of Action

It’s suggested that compounds with similar structures may interact with their targets through hydrogen bonding .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Related compounds have been shown to have a variety of effects at the molecular and cellular level .

特性

IUPAC Name |

1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHDMAZLTSQDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

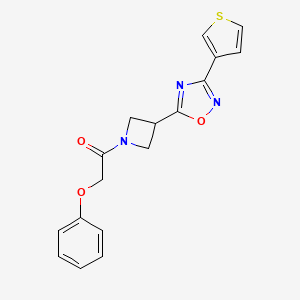

![3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2696554.png)

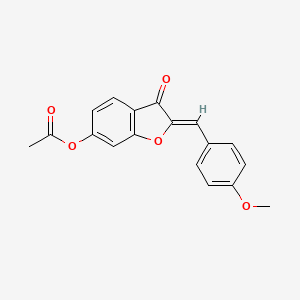

![N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696562.png)

![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)

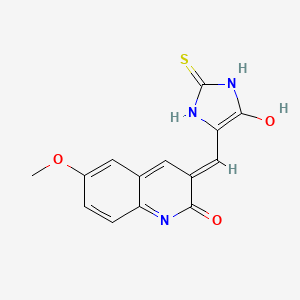

![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)